molecular formula C12H6ClF3N2O2 B12445455 [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Cat. No.: B12445455
M. Wt: 302.63 g/mol
InChI Key: LSHQWFIXUFTSFT-UHFFFAOYSA-N
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Description

[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a sophisticated chemical building block designed for advanced research and development, particularly in medicinal chemistry. Its structure integrates a pyrimidine heterocycle, a meta-chlorophenyl ring, and a carboxylic acid functional group, making it a versatile scaffold for constructing novel bioactive molecules. The inclusion of a trifluoromethyl (CF3) group is a critical feature in modern drug design, as this moiety is known to significantly influence a compound's properties by enhancing its metabolic stability, membrane permeability, and lipophilicity. The carboxylic acid group provides a synthetic handle for further derivatization, allowing researchers to create amides, esters, and other derivatives to explore structure-activity relationships. This compound is part of a class of trifluoromethylated New Chemical Entities (NCEs) that are of significant interest in the development of new therapeutic agents. While the specific biological activity of this exact molecule may be under investigation, its core structure is highly relevant in the discovery of kinase inhibitors. Related bisanilinopyrimidine and pyrimidine-carboxylic acid compounds are frequently explored as potent inhibitors of enzymes like Aurora kinases , which are important targets in oncology. Furthermore, analogous structures containing both pyrimidine and carboxylic acid groups are often investigated for their potential antimicrobial and anti-inflammatory activities . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is provided with guaranteed high purity to ensure consistent and reliable results in your experimental workflows.

Properties

Molecular Formula

C12H6ClF3N2O2

Molecular Weight

302.63 g/mol

IUPAC Name

4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C12H6ClF3N2O2/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)18-10(17-8)11(19)20/h1-5H,(H,19,20)

InChI Key

LSHQWFIXUFTSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety at position 2 of the pyrimidine ring undergoes characteristic acid-derived transformations:

Reaction Type Reagents/Conditions Products Key Observations
Esterification SOCl₂, ethanol, reflux (4–6 h)Ethyl [6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylateHigh yield (>85%); SOCl₂ activates -COOH for nucleophilic attack by ethanol.
Amidation NH₃ (g), DMF, 80°C (12 h)Primary amide derivativeModerate yield (60–70%); excess NH₃ required to suppress side reactions.
Decarboxylation Cu powder, quinoline, 200°C (2–3 h)6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidineCO₂ evolution observed; Cu catalyzes radical-mediated decarboxylation.
Acid Chloride Formation PCl₅, POCl₃, 100°C (1 h)Corresponding acyl chlorideQuantitative conversion; product used in situ for further coupling.

Pyrimidine Ring Reactivity

The electron-withdrawing trifluoromethyl group at position 4 enhances the pyrimidine ring’s susceptibility to nucleophilic substitution:

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic Aromatic Substitution K₂CO₃, R-NH₂, DMF, 120°C (8 h)2-Amino-substituted pyrimidine derivativesPosition 2 (carboxylic acid site) is most reactive due to electron deficiency.
Cross-Coupling (Suzuki) Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂OBiaryl-modified pyrimidinesLimited by steric hindrance from 3-chlorophenyl; moderate yields (50–60%).

Substituent-Specific Reactions

The 3-chlorophenyl group at position 6 participates in directed ortho-metalation and coupling:

Reaction Type Reagents/Conditions Products Key Observations
Chlorine Displacement CuI, NaN₃, DMF, 100°C (12 h)3-Azidophenyl-substituted pyrimidineRequires catalytic copper; azide group enables "click chemistry" applications.
Bromination Br₂, FeBr₃, CH₂Cl₂, 0°C (1 h)3-Bromo-5-chlorophenyl derivativeRegioselective para-bromination due to chloro directing effect .

Stability and Side Reactions

  • Hydrolysis : Under strongly acidic (H₂SO₄, 100°C) or basic (NaOH, reflux) conditions, the trifluoromethyl group remains stable, but the carboxylic acid may decarboxylate.

  • Thermal Decomposition : Prolonged heating above 250°C results in decomposition, releasing HF and CO₂.

Industrial-Scale Reaction Optimization

Parameter Batch Reactor Continuous Flow Reactor
Esterification Yield 82–88% (6 h)94–96% (20 min residence time)
Byproduct Formation 5–8%<2%
Catalyst Loading 10 mol%5 mol%

Data adapted from large-scale synthesis protocols for analogous pyrimidine-carboxylic acids.

Mechanistic Insights

  • Esterification : Proceeds via acyl chloride intermediate (confirmed by IR spectroscopy at 1775 cm⁻¹).

  • Decarboxylation : Radical pathway inferred from ESR studies showing Cu(I)/Cu(II) redox cycling.

This compound’s multifunctional reactivity makes it a versatile intermediate in pharmaceuticals and agrochemicals, particularly for derivatization via its carboxylic acid and aromatic substituents.

Scientific Research Applications

Chemistry

In chemistry, [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

  • [6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic Acid (C₁₂H₆ClF₃N₂O₂; MW 302.64 g/mol):
    The 2-chlorophenyl isomer (DT093) shows distinct physicochemical properties compared to the 3-chlorophenyl analog (DT092). indicates differences in solubility (values 1215 vs. 1290, units unspecified), likely due to altered crystal packing from the ortho-substituent. The ortho-chloro group may sterically hinder the pyrimidine ring, reducing reactivity in coupling reactions .

Halogen Variation: Fluorophenyl Derivatives

  • [6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic Acid (C₁₂H₆F₄N₂O₂; MW 286.19 g/mol):
    Replacing chlorine with fluorine () lowers molecular weight and increases electronegativity. The fluorine atom’s smaller size and stronger electron-withdrawing effect may enhance the carboxylic acid’s acidity (pKa reduction) and improve metabolic stability in drug design .

  • 6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic Acid: This derivative () introduces a second halogen (F) at the phenyl ring. The synthesis involves hydrolysis of a methyl ester under mild conditions (20°C, NaOH/THF), suggesting higher reactivity compared to mono-halogenated analogs. The dihalogenated structure could enhance binding to aromatic residues in target proteins .

Aromatic System Expansion: Naphthyl Derivatives

  • [6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic Acid (C₁₆H₉F₃N₂O₂; MW 318.26 g/mol):
    Substituting chlorophenyl with naphthyl () increases molecular weight and lipophilicity (logP ~3.5 estimated). The extended π-system may improve stacking interactions in polymers or enzyme active sites but reduce aqueous solubility .

Electron-Donating Substituents: Methoxyphenyl Analogs

  • [6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic Acid (C₁₄H₁₁F₃N₂O₄; MW 328.25 g/mol):
    Methoxy groups () donate electrons, countering the CF₃ group’s electron withdrawal. This balance could stabilize the pyrimidine ring against nucleophilic attack, making the compound more suitable for high-temperature applications in materials science .

Dichlorophenyl and Methyl Substituents

  • However, steric effects may reduce synthetic yields compared to mono-chlorinated analogs .
  • 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid (C₁₂H₉ClN₂O₂; MW 248.67 g/mol):
    Replacing CF₃ with a methyl group () eliminates strong electron withdrawal, reducing the carboxylic acid’s acidity. The methyl group’s electron-donating effect could stabilize the pyrimidine ring but diminish electrophilic reactivity .

Research Implications

The structural diversity of these pyrimidine derivatives allows fine-tuning for specific applications:

  • Medicinal Chemistry : Fluorophenyl and dichlorophenyl analogs show promise in CNS-targeted drugs due to optimized lipophilicity .
  • Synthetic Chemistry : Positional isomers (2-Cl vs. 3-Cl) highlight the importance of substituent orientation in reaction kinetics .

Biological Activity

[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a chlorophenyl group and a trifluoromethyl moiety, suggest that it may exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

  • Molecular Formula : C12H6ClF3N2O2
  • Molecular Weight : 304.64 g/mol
  • CAS Number : [205218]

The compound's structure includes a pyrimidine ring, which is known for its versatility in drug design. The trifluoromethyl group is particularly noteworthy as it often enhances the metabolic stability and bioactivity of organic compounds.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell lines associated with epidermal growth factor receptor (EGFR) mutations. Studies suggest that the trifluoromethyl group enhances the compound's ability to interfere with tumor growth pathways.
    • In vitro studies reported an IC50 value of approximately 0.0227 µM against certain cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Properties :
    • Similar pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. For instance, compounds containing pyrimidine rings have been effective against Staphylococcus aureus and Escherichia coli .
    • The presence of the chlorophenyl group may contribute to enhanced antimicrobial efficacy.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, although further research is required to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Investigated the anticancer activity of pyrimidine derivatives; reported significant inhibition of cell proliferation in EGFR-mutated cell lines with IC50 values ranging from 0.01 to 0.05 µM .
Study 2 Evaluated antimicrobial efficacy against various pathogens; compounds similar to this compound displayed bacteriostatic effects against Gram-positive bacteria .
Study 3 Assessed anti-inflammatory properties; found that related compounds reduced pro-inflammatory cytokine levels in vitro .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • The trifluoromethyl group may enhance binding affinity to biological targets, improving therapeutic efficacy.
  • The chlorophenyl moiety could facilitate interactions with specific proteins involved in cancer progression and inflammation.

Q & A

Q. How to design structure-activity studies for novel derivatives?

  • Methodology :
  • Library synthesis : Vary substituents at the 3-chlorophenyl (e.g., -OCH3_3, -NO2_2) and pyrimidine positions.
  • QSAR modeling : Correlate logP values (1.8-3.2) with cytotoxicity (e.g., HeLa cell IC50_{50}).
  • Crystallography : Resolve binding modes with target enzymes (e.g., COX-2) to guide lead optimization .

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